
Hydrocortone phosphate; Physiocortison
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocortisone sodium phosphate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble form of hydrocortisone, making it suitable for intravenous administration. This compound is commonly used in the treatment of various conditions such as adrenal insufficiency, severe asthma, and allergic reactions .
准备方法
Synthetic Routes and Reaction Conditions
Hydrocortisone sodium phosphate is synthesized by reacting hydrocortisone with phosphoric acid. The process involves dissolving hydrocortisone in a suitable solvent, such as acetone, and then adding phosphoric acid to form the phosphate ester. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of hydrocortisone sodium phosphate involves large-scale chemical reactors where hydrocortisone is reacted with phosphoric acid. The mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product. The purified compound is then dried and packaged for medical use .
化学反应分析
Types of Reactions
Hydrocortisone sodium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydrocortisone to its oxidized form, cortisone.
Reduction: Reduction reactions can convert cortisone back to hydrocortisone.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Oxidation: Cortisone
Reduction: Hydrocortisone
Substitution: Various hydrocortisone derivatives depending on the substituent used
科学研究应用
Hydrocortisone sodium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular responses to corticosteroids.
Medicine: Extensively used in clinical research for developing treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and in the development of new drug delivery systems
作用机制
Hydrocortisone sodium phosphate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key molecular targets include phospholipase A2, NF-kappa B, and other inflammatory transcription factors .
相似化合物的比较
Similar Compounds
- Hydrocortisone acetate
- Hydrocortisone butyrate
- Prednisolone sodium phosphate
- Dexamethasone sodium phosphate
Uniqueness
Hydrocortisone sodium phosphate is unique due to its high water solubility, making it suitable for intravenous administration. This property allows for rapid onset of action, which is crucial in emergency medical situations. Additionally, its pharmacokinetic profile provides a moderate duration of action, making it effective for both acute and chronic conditions .
属性
分子式 |
C21H29Na2O8P |
|---|---|
分子量 |
486.4 g/mol |
IUPAC 名称 |
disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1 |
InChI 键 |
RYJIRNNXCHOUTQ-VCKUZQKMSA-L |
手性 SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


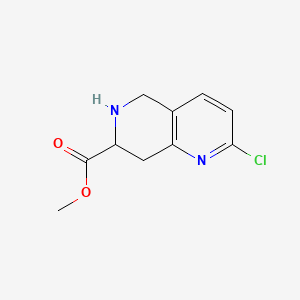
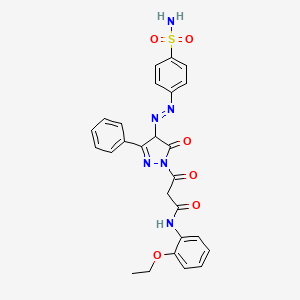
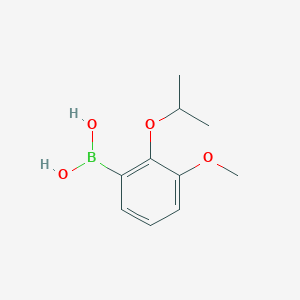
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
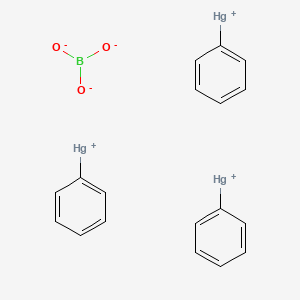

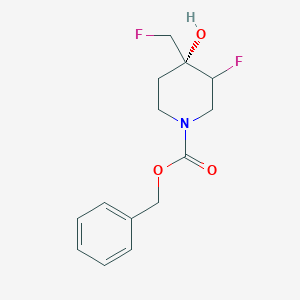
![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)


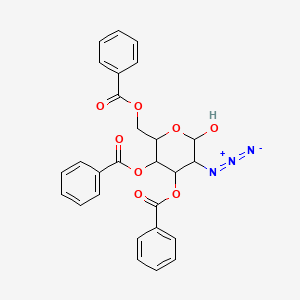
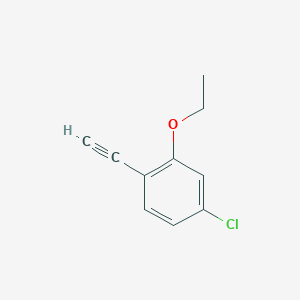
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
